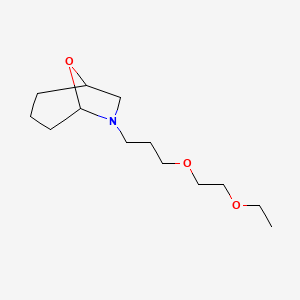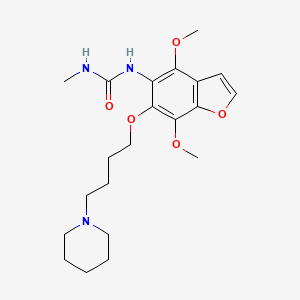
3-(1-Bromobutyl)-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bromobutyl)-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure consists of a benzopyran core with a 1-bromobutyl substituent at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromobutyl)-1H-2-benzopyran-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of butan-1-ol to produce 1-bromobutane, which is then reacted with a benzopyran derivative under specific conditions . The reaction conditions often include the use of a strong acid like sulfuric acid to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can help in maintaining the desired reaction conditions and improving the yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Bromobutyl)-1H-2-benzopyran-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.
Elimination: Strong bases like potassium tert-butoxide are often used to induce elimination reactions.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted benzopyran derivatives can be formed.
Elimination: The major product is typically an alkene derivative of the original compound.
Aplicaciones Científicas De Investigación
3-(1-Bromobutyl)-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzopyran derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-(1-Bromobutyl)-1H-2-benzopyran-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, potentially modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromobutane: A simple alkyl bromide used in various organic synthesis reactions.
Bromocyclopentane: Another brominated compound with different structural features and applications.
Uniqueness
3-(1-Bromobutyl)-1H-2-benzopyran-1-one is unique due to its benzopyran core, which imparts specific biological activities not found in simpler brominated compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
72917-32-9 |
|---|---|
Fórmula molecular |
C13H13BrO2 |
Peso molecular |
281.14 g/mol |
Nombre IUPAC |
3-(1-bromobutyl)isochromen-1-one |
InChI |
InChI=1S/C13H13BrO2/c1-2-5-11(14)12-8-9-6-3-4-7-10(9)13(15)16-12/h3-4,6-8,11H,2,5H2,1H3 |
Clave InChI |
BNDFUMBCPAVEHN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC2=CC=CC=C2C(=O)O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)

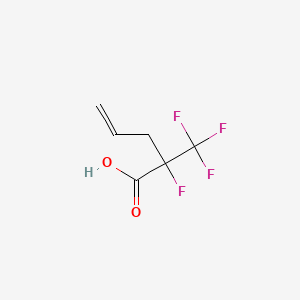
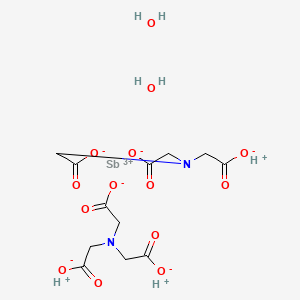

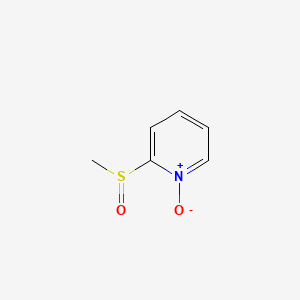
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)

![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
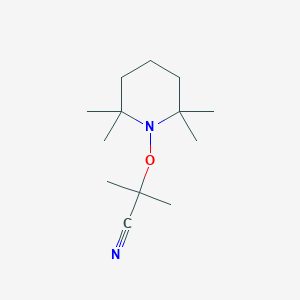
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
